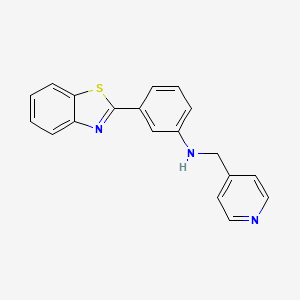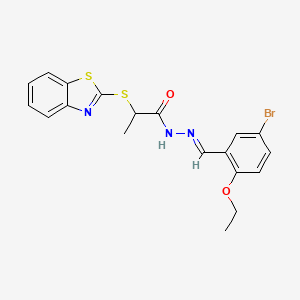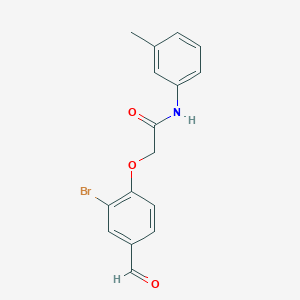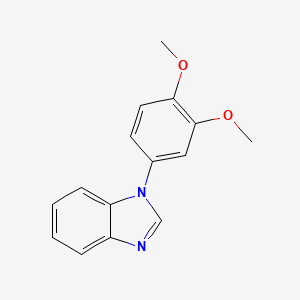
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline, also known as BTA-1, is a small molecule that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole compounds, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of oxidative stress and inflammation. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may help to reduce the formation of toxic plaques in the brain. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline also exhibits antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-amyloidogenic and neuroprotective effects, 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models of arthritis. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a useful tool for studying the mechanisms of protein aggregation and neurodegeneration in vitro and in vivo. However, one limitation of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline is its relatively low potency compared to other benzothiazole compounds, which may limit its therapeutic potential in certain applications.
Orientations Futures
There are several future directions for research on 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline and related benzothiazole compounds. One area of interest is in the development of more potent and selective inhibitors of amyloid-beta aggregation for the treatment of Alzheimer's disease. Another area of research is in the development of benzothiazole-based compounds for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the anti-inflammatory and anti-cancer properties of benzothiazole compounds suggest that they may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and cancer.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-chloromethylpyridine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been optimized over the years, and several modified methods have been developed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of Alzheimer's disease. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-2-7-18-17(6-1)22-19(23-18)15-4-3-5-16(12-15)21-13-14-8-10-20-11-9-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYTZKPXQMQOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)




![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)


![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)